molecular formula C48H94N2O14Si2 B6590783 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] CAS No. 119699-81-9

6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]

Número de catálogo: B6590783
Número CAS: 119699-81-9
Peso molecular: 979.4 g/mol
Clave InChI: SGGANCFJEHZNCI-GUYDAEHASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is a useful research compound. Its molecular formula is C48H94N2O14Si2 and its molecular weight is 979.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Analysis

  • Regioselectivity in Methylation : A study by Liang Jian (2007) analyzed the regioselective synthesis of 2',4''-O-Bis(trimethylsilyl) 6-O-methylerythromycin A 9-O-(1-methoxycyclohexyl) oxime. It included crystal structure determination, indicating how protective groups and 9-oxime ether affect methylation regioselectivity.

  • Optimizing Protective Groups : Research by Jianhua Liang, G. Yao, Shaojun Zheng (2004) established a method for analyzing key intermediates like 2',4''-TMS-EMIPCH and 2',4''-TMS-IPCH. This method helps optimize protective groups at the 9-oxime hydroxyl position.

  • Crystal Structures : G. Yao, Jianpeng Liang (2003) detailed the crystal structure of E-title compound to understand the origin of regioselectivity at the 6-hydroxyl group in O-methylation of erythromycin A.

Intermediate Applications

  • Clarithromycin Synthesis : Li Jian-hua (2005) reported on using a precursor of clarithromycin for synthesis, indicating its importance as an intermediate in developing newer macrolide antibiotics.

  • Role in Antibacterial Activity : A study by S. Chen, X. D. Xu, L. Yu (2001) explored the antibacterial activity of 3-hydroxy-6-O-methylerythromycin-9-O-substituted oxime derivatives, demonstrating the compound's relevance in creating erythromycin derivatives with potential antibacterial properties.

Computational Analysis

  • Computational Studies : The work by D. Duran, V. Aviyente, C. Baysal (2002) analyzed the protection and methylation reactions of erythromycin A derivatives, offering insights into the computational aspect of these compounds.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] involves the protection of erythromycin at the 2',4''-positions with trimethylsilyl groups, followed by methylation at the 6-OH position. The protected erythromycin is then reacted with O-(1-ethoxy-1-methylethyl)hydroxylamine to form the oxime derivative.", "Starting Materials": [ "Erythromycin", "Trimethylsilyl chloride", "Sodium hydride", "Methyl iodide", "O-(1-ethoxy-1-methylethyl)hydroxylamine", "Diethyl ether", "Methanol", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Erythromycin is treated with trimethylsilyl chloride and sodium hydride in diethyl ether to protect the 2',4''-positions with trimethylsilyl groups.", "The resulting compound is then treated with methyl iodide in methanol to methylate the 6-OH position.", "The protected and methylated erythromycin is then reacted with O-(1-ethoxy-1-methylethyl)hydroxylamine in chloroform to form the oxime derivative.", "The reaction mixture is then washed with sodium bicarbonate and water to remove any impurities.", "The product is then purified by column chromatography to obtain 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]." ] }

Número CAS

119699-81-9

Fórmula molecular

C48H94N2O14Si2

Peso molecular

979.4 g/mol

Nombre IUPAC

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C48H94N2O14Si2/c1-24-35-48(12,53)40(51)30(4)37(49-64-45(8,9)54-15)28(2)26-46(10,55-16)41(61-44-39(62-65(18,19)20)34(50(13)14)25-29(3)57-44)31(5)38(32(6)43(52)59-35)60-36-27-47(11,56-17)42(33(7)58-36)63-66(21,22)23/h28-36,38-42,44,51,53H,24-27H2,1-23H3/b49-37-/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1

Clave InChI

SGGANCFJEHZNCI-GUYDAEHASA-N

SMILES isomérico

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

SMILES canónico

CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.